Tert-butyl 3-bromo-4-chlorobenzoate

Description

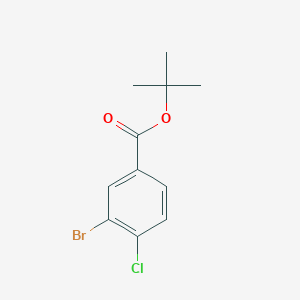

Tert-butyl 3-bromo-4-chlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position, with bromine and chlorine substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The tert-butyl group enhances steric protection of the ester moiety, while the halogen substituents (Br and Cl) facilitate cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical in constructing complex molecular architectures .

Properties

Molecular Formula |

C11H12BrClO2 |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

tert-butyl 3-bromo-4-chlorobenzoate |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 |

InChI Key |

HJONSESKSQZNCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|---|

| This compound | 3-Br, 4-Cl | C₁₁H₁₂BrClO₂ | 291.57 | Not reported | Not reported | Low in water; soluble in organic solvents (e.g., DCM, THF) |

| tert-Butyl 2-bromo-5-fluorobenzoate | 2-Br, 5-F | C₁₁H₁₂BrFO₂ | 275.12 | Not reported | Not reported | Soluble in DMSO, ethanol |

| tert-Butyl 3-fluoro-4-formylbenzoate | 3-F, 4-CHO | C₁₂H₁₃FO₃ | 224.23 | Not reported | Not reported | Soluble in DMF, acetone |

Key Observations :

- Halogen Effects : Bromine and chlorine in this compound increase molecular weight and polarizability compared to fluorine-containing analogs. This enhances its suitability for halogen-bonding interactions in catalysis .

- Functional Group Diversity : The formyl group in tert-butyl 3-fluoro-4-formylbenzoate introduces aldehyde reactivity, enabling condensation or nucleophilic addition reactions absent in halogen-only analogs .

Reactivity and Stability

- This compound :

- Stability : Stable under inert storage conditions but sensitive to strong acids/bases, which may hydrolyze the ester group.

- Reactivity : Bromine and chlorine substituents activate the aromatic ring for electrophilic substitution. The compound participates in Pd-catalyzed cross-couplings to form biaryl structures .

- Tert-Butyl 2-Bromo-5-Fluorobenzoate :

- Tert-Butyl 3-Fluoro-4-Formylbenzoate :

Research Findings and Trends

Recent studies highlight the following trends:

Halogenated Benzoates in Drug Discovery : Bromine and chlorine improve binding to hydrophobic enzyme pockets, while fluorine reduces off-target interactions .

Green Chemistry : Solvent-free esterification methods are being developed to synthesize tert-butyl benzoates with reduced environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.